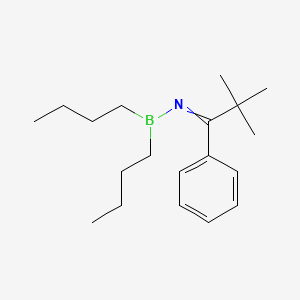
N-(Dibutylboranyl)-2,2-dimethyl-1-phenylpropan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dibutylboranyl)-2,2-dimethyl-1-phenylpropan-1-imine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to two butyl groups, a dimethyl group, and a phenyl group. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibutylboranyl)-2,2-dimethyl-1-phenylpropan-1-imine typically involves the reaction of boron-containing reagents with appropriate organic substrates. One common method is the reaction of dibutylborane with 2,2-dimethyl-1-phenylpropan-1-imine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron compound. The reaction temperature and solvent choice are critical factors that influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and consistent product quality. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Dibutylboranyl)-2,2-dimethyl-1-phenylpropan-1-imine undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various alkyl or aryl boron compounds.
Scientific Research Applications
N-(Dibutylboranyl)-2,2-dimethyl-1-phenylpropan-1-imine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(Dibutylboranyl)-2,2-dimethyl-1-phenylpropan-1-imine involves its interaction with specific molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. The compound’s structure allows it to interact with various pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- N-(Dibutylboranyl)-2,2-dimethyl-1-phenylpropan-1-amine
- N-(Dibutylboranyl)-2,2-dimethyl-1-phenylpropan-1-ol
- N-(Dibutylboranyl)-2,2-dimethyl-1-phenylpropan-1-thiol
Uniqueness
N-(Dibutylboranyl)-2,2-dimethyl-1-phenylpropan-1-imine is unique due to its imine functional group, which imparts specific reactivity and stability. This distinguishes it from similar compounds that may have amine, alcohol, or thiol groups instead of the imine group. The presence of the imine group allows for unique interactions with biological targets and enhances its utility in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
54948-33-3 |
|---|---|
Molecular Formula |
C19H32BN |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
N-dibutylboranyl-2,2-dimethyl-1-phenylpropan-1-imine |
InChI |
InChI=1S/C19H32BN/c1-6-8-15-20(16-9-7-2)21-18(19(3,4)5)17-13-11-10-12-14-17/h10-14H,6-9,15-16H2,1-5H3 |
InChI Key |
ZVRKROAWHJBPKO-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC)(CCCC)N=C(C1=CC=CC=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


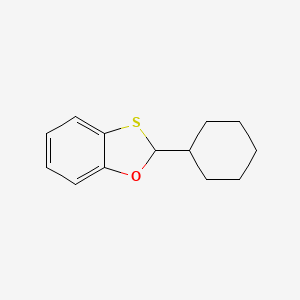
![N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine](/img/structure/B14643316.png)
![Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl-](/img/structure/B14643326.png)
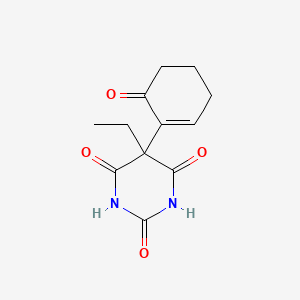
![3-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14643333.png)
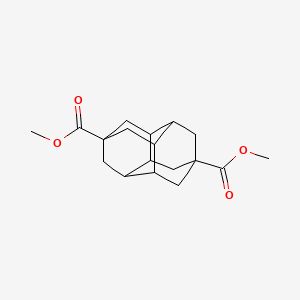
![1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14643348.png)
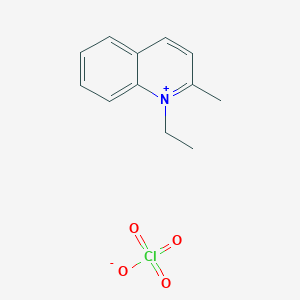
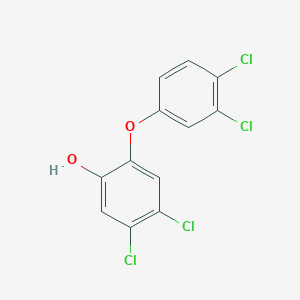
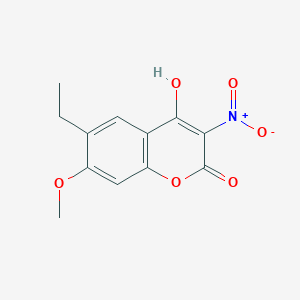
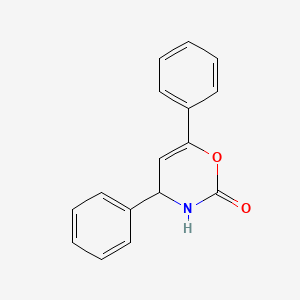
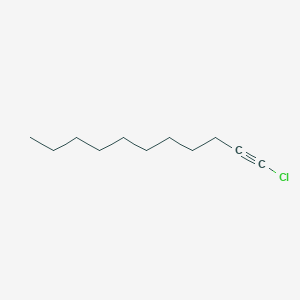
![1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14643393.png)
![Ethyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14643395.png)
